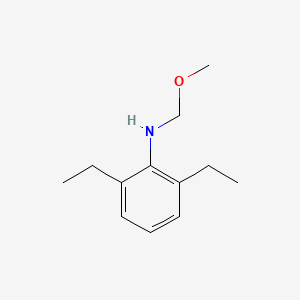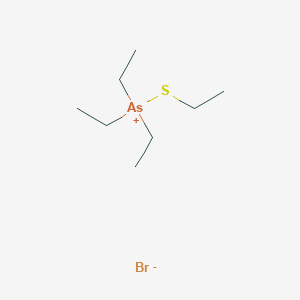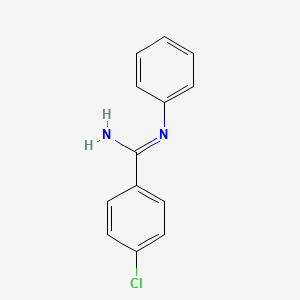![molecular formula C11H15ClN2O B14674864 1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride CAS No. 34614-11-4](/img/structure/B14674864.png)
1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridinium ion and a hydroxyimino group attached to a cyclohexyl ring.
Vorbereitungsmethoden
The synthesis of 1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride typically involves the reaction of pyridine with cyclohexanone oxime under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the pyridinium ion can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
- 1-Methylpyridinium chloride
- 1-Ethylpyridinium chloride
- 1-Phenylpyridinium chloride The uniqueness of this compound lies in the presence of the hydroxyimino group, which imparts distinct chemical and biological properties compared to other pyridinium salts .
Eigenschaften
CAS-Nummer |
34614-11-4 |
|---|---|
Molekularformel |
C11H15ClN2O |
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
N-(2-pyridin-1-ium-1-ylcyclohexylidene)hydroxylamine;chloride |
InChI |
InChI=1S/C11H14N2O.ClH/c14-12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h1,4-5,8-9,11H,2-3,6-7H2;1H |
InChI-Schlüssel |
BKQAEUZPNVHDIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NO)C(C1)[N+]2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


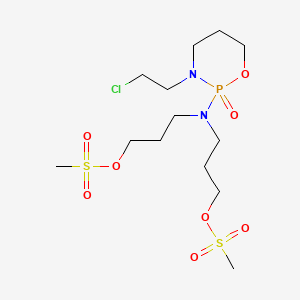
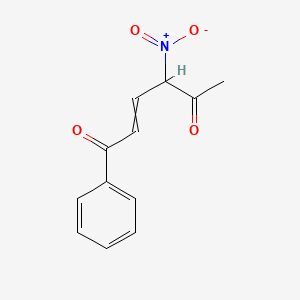
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)
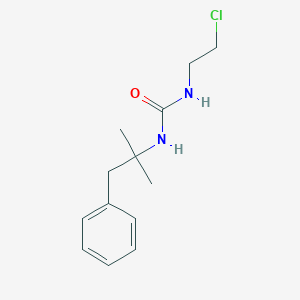

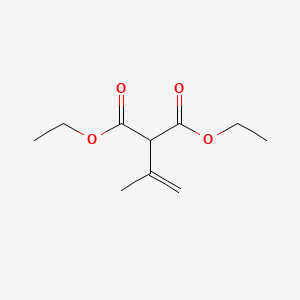
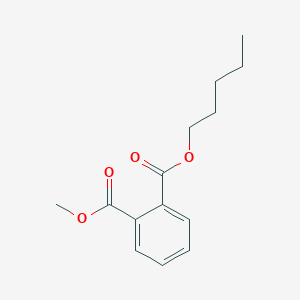
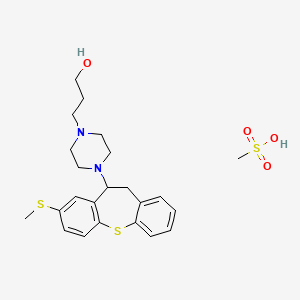
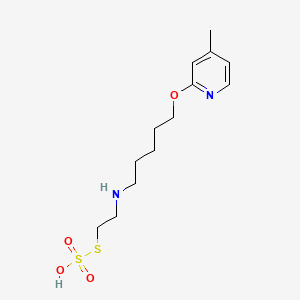
![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
